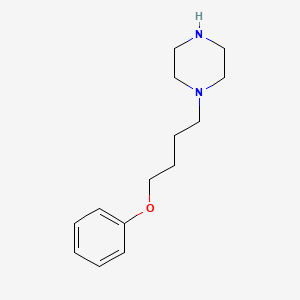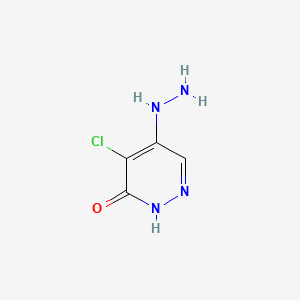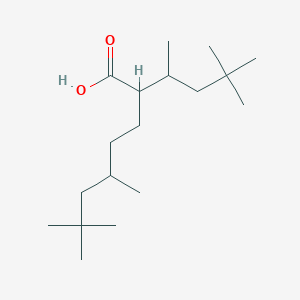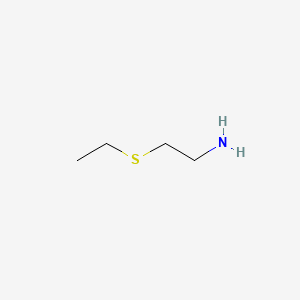
2-(エチルチオ)エチルアミン
概要
説明
2-(Ethylthio)ethylamine is an organic compound with the molecular formula C4H11NS. It is a clear, colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in different fields of scientific research.
科学的研究の応用
2-(Ethylthio)ethylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: 2-(Ethylthio)ethylamine is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
2-(Ethylthio)ethylamine can be synthesized through several methods. One common method involves the reaction of ethyl mercaptan with ethylene oxide, followed by the addition of ammonia. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction can be represented as follows:
C2H5SH+C2H4O→C2H5SCH2CH2OH
C2H5SCH2CH2OH+NH3→C2H5SCH2CH2NH2+H2O
Industrial Production Methods
In industrial settings, 2-(Ethylthio)ethylamine is produced using a continuous flow process. This method involves the reaction of ethyl mercaptan with ethylene oxide in the presence of a catalyst, followed by the addition of ammonia. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(Ethylthio)ethylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: 2-(Ethylthio)ethylamine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under mild conditions, with temperatures ranging from 20-50°C.
Reduction: Reduction of 2-(Ethylthio)ethylamine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere at temperatures between 0-25°C.
Substitution: Substitution reactions involving 2-(Ethylthio)ethylamine often use halogenating agents such as thionyl chloride or phosphorus tribromide. These reactions are typically conducted at temperatures between 0-50°C.
Major Products Formed
Oxidation: The major product formed from the oxidation of 2-(Ethylthio)ethylamine is 2-(Ethylsulfinyl)ethylamine.
Reduction: Reduction reactions yield 2-(Ethylthio)ethylamine derivatives with modified functional groups.
Substitution: Substitution reactions produce various halogenated derivatives of 2-(Ethylthio)ethylamine.
作用機序
The mechanism of action of 2-(Ethylthio)ethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s effects are mediated through its interaction with cellular receptors and enzymes, influencing biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
- 2-(Methylthio)ethylamine
- 3-(Methylthio)propylamine
- 2-(Ethylthio)propylamine
Uniqueness
2-(Ethylthio)ethylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a different balance of hydrophobic and hydrophilic properties, influencing its solubility and interaction with other molecules.
特性
IUPAC Name |
2-ethylsulfanylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS/c1-2-6-4-3-5/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCTVUWPHAZTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189993 | |
| Record name | Ethanamine, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36489-03-9 | |
| Record name | Ethanamine, 2-(ethylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036489039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2-(ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethylthio)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(Ethylthio)ethylamine interact with biological systems, particularly in the context of lysosomal storage disorders?
A1: Research suggests that 2-(Ethylthio)ethylamine functions as a substrate for the lysosomal cysteamine carrier, a transport system responsible for shuttling molecules across the lysosomal membrane. [] This interaction is crucial for the compound's ability to deplete cystine levels in cystinotic fibroblasts, cells experiencing an abnormal accumulation of cystine within lysosomes. [] Specifically, studies demonstrate that exposing cystinotic fibroblasts to 1 mM 2-(Ethylthio)ethylamine for a period of 2 hours effectively reduces intracellular cystine concentrations to levels comparable to those achieved with cysteamine treatment. [] This finding highlights the potential therapeutic application of 2-(Ethylthio)ethylamine in managing lysosomal storage disorders characterized by cystine accumulation.
Q2: What is the structural characterization of 2-(Ethylthio)ethylamine, and how does its structure relate to its ability to bind copper(I)?
A2: 2-(Ethylthio)ethylamine (molecular formula C4H11NS) is an acyclic ligand with a flexible structure featuring an ethylthio group (-CH2CH2SCH2CH3) attached to an ethylamine moiety (-CH2CH2NH2). [] This structural arrangement enables 2-(Ethylthio)ethylamine to act as a chelating ligand, forming stable complexes with copper(I) ions. [] Specifically, the nitrogen atoms from the amine group and the sulfur atom from the thioether group coordinate with the copper(I) center, forming a four-membered chelate ring. [] This complexation has significant implications for the reactivity and applications of both the ligand and the resulting copper complex.
Q3: Can you elaborate on the applications of 2-(Ethylthio)ethylamine in materials science, specifically its role in the flotation of noble metals?
A3: 2-(Ethylthio)ethylamine (ETEA) exhibits selective properties as a complexing collector in the flotation of noble metals, particularly gold and platinum. [] This selectivity stems from its ability to chemically interact with these metals, facilitating their separation from mineral ores. Studies have shown that ETEA, alongside other complexing collectors like perhydro-1,3,5-ditiazin-5-yl-methane (MTKH) and sodium di(isobutyl)dithiophosphinate (DIF), demonstrates promising results in selectively recovering gold and platinum from fine-grained ores. [] These findings highlight the potential of 2-(Ethylthio)ethylamine as a valuable reagent in extractive metallurgy for the efficient and selective recovery of precious metals.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


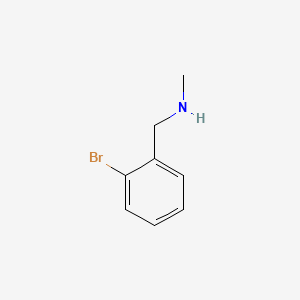


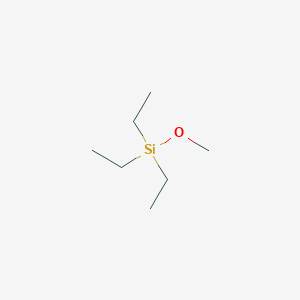


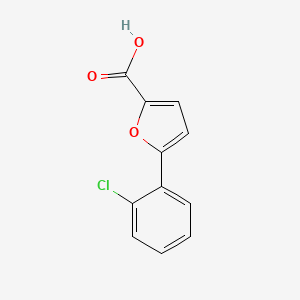
![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)
